{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride
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Overview
Description
{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Group: The difluoromethoxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction using difluoromethyl ether and a suitable base.
Attachment of the Methylamine Group: The methylamine group is then introduced via a reductive amination reaction, where the intermediate aldehyde or ketone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted phenyl ketones, while reduction could produce difluoromethoxy-substituted phenylmethanols.
Scientific Research Applications
{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, especially in the synthesis of drugs with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the methylamine group may contribute to its overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{[4-(Difluoromethoxy)phenyl]methyl}(methyl)amine: Similar structure but with the difluoromethoxy group at the para position.
{2-(Difluoromethoxy)ethylamine hydrochloride: Similar structure but with an ethyl linker instead of a phenyl ring.
{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine: Similar structure but with an additional methoxyethyl group.
Uniqueness
{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethoxy group can enhance metabolic stability and improve pharmacokinetic properties, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C9H12ClF2NO |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-6-7-4-2-3-5-8(7)13-9(10)11;/h2-5,9,12H,6H2,1H3;1H |
InChI Key |
SGLDGXGLVIQJDC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1OC(F)F.Cl |
Origin of Product |
United States |
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